4-bromo-3-cyclopropyl-1H-pyrazol-5-ol
Overview
Description
4-bromo-3-cyclopropyl-1H-pyrazol-5-ol is a heterocyclic compound with the molecular formula C6H7BrN2O. It belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a bromine atom at the 4th position, a cyclopropyl group at the 3rd position, and a hydroxyl group at the 5th position of the pyrazole ring .
Mechanism of Action
- However, we can explore related compounds to gain insights. For instance, some pyrazole derivatives interact with serine/threonine kinases involved in cell cycle control and meiosis . Further research is needed to identify the exact target of this compound.
- For example, some pyrazole derivatives inhibit liver alcohol dehydrogenase , suggesting a potential role in metabolic pathways.
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-cyclopropyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-cyclopropyl-1H-pyrazol-5-ol with bromine in the presence of a suitable solvent . The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of the pyrazole ring followed by selective bromination and cyclopropylation. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-cyclopropyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolones, and fused heterocyclic compounds. These products have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-bromo-3-cyclopropyl-1H-pyrazol-5-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the synthesis of agrochemicals and other biologically active molecules
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Similar in structure but lacks the cyclopropyl group.
3-cyclopropyl-1H-pyrazol-5-ol: Similar but without the bromine atom.
4-bromo-3-methyl-1H-pyrazol-5-ol: Similar but with a methyl group instead of a cyclopropyl group.
Uniqueness
4-bromo-3-cyclopropyl-1H-pyrazol-5-ol is unique due to the presence of both the bromine and cyclopropyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-5-cyclopropyl-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-4-5(3-1-2-3)8-9-6(4)10/h3H,1-2H2,(H2,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOSDCMKVDIIDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)NN2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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